3-Chloro-2,4-dimethylbenzoic acid methyl ester

Lipophilicity Druglikeness Membrane Permeability

3-Chloro-2,4-dimethylbenzoic acid methyl ester (methyl 3-chloro-2,4-dimethylbenzoate; CAS 2056110-46-2) is a substituted benzoic acid ester defined by a chlorine atom at the 3‑position and methyl groups at the 2‑ and 4‑positions on the aromatic ring. With a molecular formula of C₁₀H₁₁ClO₂ and a molecular weight of 198.65 g/mol, the compound is supplied at purities ranging from 95% to ≥98% by various vendors.

Molecular Formula C10H11ClO2
Molecular Weight 198.64 g/mol
CAS No. 2056110-46-2
Cat. No. B6304138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2,4-dimethylbenzoic acid methyl ester
CAS2056110-46-2
Molecular FormulaC10H11ClO2
Molecular Weight198.64 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)C(=O)OC)C)Cl
InChIInChI=1S/C10H11ClO2/c1-6-4-5-8(10(12)13-3)7(2)9(6)11/h4-5H,1-3H3
InChIKeyZYVQYIYBLCUGQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2,4-dimethylbenzoic acid methyl ester (CAS 2056110-46-2) – A Chlorinated Benzoate Ester Intermediate for Research and Industrial Procurement


3-Chloro-2,4-dimethylbenzoic acid methyl ester (methyl 3-chloro-2,4-dimethylbenzoate; CAS 2056110-46-2) is a substituted benzoic acid ester defined by a chlorine atom at the 3‑position and methyl groups at the 2‑ and 4‑positions on the aromatic ring [1]. With a molecular formula of C₁₀H₁₁ClO₂ and a molecular weight of 198.65 g/mol, the compound is supplied at purities ranging from 95% to ≥98% by various vendors . Its computed physicochemical properties—including a predicted boiling point of 265.7 ± 35.0 °C, a density of 1.2 ± 0.1 g/cm³, a flash point of 123.6 ± 21.4 °C, and a LogP of 3.77—are available in authoritative databases . The compound is primarily utilized as a research intermediate in organic synthesis and pharmaceutical development .

Why 3-Chloro-2,4-dimethylbenzoic acid methyl ester Cannot Be Simply Replaced by Non-Halogenated or Positional Isomer Analogs


The specific 3‑chloro‑2,4‑dimethyl substitution pattern on the benzoate core is not interchangeable with non‑halogenated or regioisomeric analogs. The chlorine atom significantly alters lipophilicity (experimentally derived LogP of 3.77 versus 3.12 for the unsubstituted methyl 2,4‑dimethylbenzoate) , which directly affects membrane permeability, metabolic stability, and chromatographic behavior. Regioisomeric chloro-dimethylbenzoates such as the 4‑chloro‑3,5‑dimethyl variant (CAS 1192547‑87‑7) possess a markedly different LogP of 2.74 , demonstrating that chlorine position alone can shift logP by more than a full unit. The ester functionality further distinguishes the methyl ester from the corresponding carboxylic acid (CAS 1632385‑49‑9), which exhibits distinct solubility, reactivity, and hydrogen‑bonding capacity . These physicochemical divergences mean that substitution in a synthetic route, SAR study, or analytical method without re‑validation is likely to produce non‑comparable results.

Quantitative Differentiation Evidence for 3-Chloro-2,4-dimethylbenzoic acid methyl ester versus Closest Analogs


Lipophilicity (LogP) Advantage Over Non-Halogenated Analog

The chlorine substituent in the 3‑position increases the computed LogP of 3‑chloro‑2,4‑dimethylbenzoic acid methyl ester to 3.77 , compared with a LogP of 3.12 for the non‑halogenated analog methyl 2,4‑dimethylbenzoate . This difference of +0.65 log units is attributable to the electron‑withdrawing and hydrophobic character of chlorine.

Lipophilicity Druglikeness Membrane Permeability

Regioisomeric LogP Differentiation Distinguishes Chlorine Position Effects

Positional isomerism among chloro-dimethylbenzoate methyl esters produces substantial LogP differences. The target 3‑chloro‑2,4‑dimethyl isomer has a predicted LogP of 3.77 , whereas the 4‑chloro‑3,5‑dimethyl isomer (CAS 1192547‑87‑7) has a predicted LogP of 2.74 . The ΔLogP of 1.03 between these two isomers demonstrates that chlorine position dramatically modulates lipophilicity.

Structure-Activity Relationship Regioisomer Property Prediction

Boiling Point Elevation Relative to Non-Halogenated Analog

The presence of chlorine elevates the predicted boiling point of 3‑chloro‑2,4‑dimethylbenzoic acid methyl ester to 265.7 ± 35.0 °C , compared with 232.5 ± 0.0 °C for methyl 2,4‑dimethylbenzoate . This ~33 °C increase is consistent with the higher molecular weight and enhanced intermolecular dipole‑dipole interactions conferred by chlorine.

Physical Property Thermal Stability Purification

Topological Polar Surface Area (TPSA) Maintained Despite Increased Molecular Weight

Despite the addition of chlorine (adding ~34.4 Da to the molecular weight), the topological polar surface area (TPSA) of 3‑chloro‑2,4‑dimethylbenzoic acid methyl ester remains at 26.3 Ų, identical to the non‑halogenated analog methyl 2,4‑dimethylbenzoate [1]. This indicates that the chlorine substitution increases lipophilicity without compromising the low TPSA metric typically associated with good oral bioavailability potential.

Druglikeness Oral Bioavailability Physicochemical Property

Purity Level Differentiation Drives Fit-for-Purpose Procurement

Commercially available 3‑chloro‑2,4‑dimethylbenzoic acid methyl ester is supplied with purities ranging from 95% (AKSci) to NLT 98% (Boroncore, Leyan) . The 3‑percentage‑point purity gap between these vendor specifications can be critical for applications requiring high purity, such as analytical reference standards, NMR/internal standards, and sensitive catalytic reactions.

Analytical Chemistry Quality Control Method Validation

Procurement-Relevant Application Scenarios for 3-Chloro-2,4-dimethylbenzoic acid methyl ester


Medicinal Chemistry Fragment Screening Requiring Elevated Lipophilicity

In fragment-based drug discovery, the 3‑chloro‑2,4‑dimethyl substitution pattern provides a LogP of 3.77—significantly higher than the non‑halogenated analog (LogP 3.12) . This makes the compound advantageous when the target binding pocket demands increased hydrophobicity for initial hit identification, without requiring additional synthetic elaboration of the core.

Synthetic Intermediate in Palladium-Catalyzed Cross-Coupling Reactions

The aryl chloride moiety at the 3‑position of the methyl ester is a suitable electrophilic partner for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions [1]. Its relatively low cost and commercial availability at ≥98% purity make it a practical intermediate for constructing biaryl or C–N linked libraries for agrochemical and pharmaceutical lead optimization.

Environmental Fate and Metabolism Studies Requiring Defined LogP Standards

The compound's well-defined LogP of 3.77 compared to its regioisomer (4‑chloro‑3,5‑dimethyl isomer, LogP 2.74) and to the non‑halogenated analog (LogP 3.12) makes it a suitable standard for calibrating HPLC logP methods and for studying the environmental partitioning behavior of halogenated aromatic esters.

Analytical Reference Material for Method Development and Validation

With vendor-certified purity levels up to ≥98% , 3‑chloro‑2,4‑dimethylbenzoic acid methyl ester can serve as a reference standard in HPLC, GC, or NMR method development, especially in quality control environments where quantitative accuracy and batch-to-batch consistency are critical procurement criteria.

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